N-[2-(4-chlorobenzenesulfonyl)-2-(furan-2-yl)ethyl]-3,4-difluorobenzamide
Description
N-[2-(4-Chlorobenzenesulfonyl)-2-(furan-2-yl)ethyl]-3,4-difluorobenzamide is a synthetic benzamide derivative characterized by a complex structure combining sulfonyl, furan, and fluorinated aromatic moieties. The compound features a 4-chlorobenzenesulfonyl group attached to an ethyl chain bearing a furan-2-yl substituent, with a 3,4-difluorobenzamide moiety completing the molecular framework.
Properties
IUPAC Name |
N-[2-(4-chlorophenyl)sulfonyl-2-(furan-2-yl)ethyl]-3,4-difluorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14ClF2NO4S/c20-13-4-6-14(7-5-13)28(25,26)18(17-2-1-9-27-17)11-23-19(24)12-3-8-15(21)16(22)10-12/h1-10,18H,11H2,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACGNVKOVRGEJEF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(CNC(=O)C2=CC(=C(C=C2)F)F)S(=O)(=O)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14ClF2NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Fluorinated Benzamide Moieties
Several benzamide derivatives in the evidence share fluorinated aromatic systems but differ in substituents and functional groups:
- Key Observations :
Sulfonyl-Containing Analogues
Sulfonyl groups are critical in agrochemicals and pharmaceuticals for their electron-withdrawing effects:
- The 4-chlorobenzenesulfonyl group in the target compound may confer distinct electronic effects compared to methanesulfonamide derivatives.
Furan-Containing Analogues
Furan rings are prevalent in bioactive molecules due to their heterocyclic reactivity:
- The furan-2-yl group in the target compound may enhance π-π stacking interactions in biological targets, unlike dimethylamino-substituted furans in .
Research Findings and Data Gaps
- Spectroscopic Properties : Analogues like N-(4-Chlorophenyl)-2-methoxy-4-methylbenzamide exhibit strong fluorescence intensity in spectrofluorometric studies, suggesting the target compound’s fluorinated benzamide moiety could be similarly amenable to fluorescence-based assays .
- Biological Activity : While direct data are lacking, structural parallels to herbicides (e.g., sulfentrazone ) imply possible herbicidal or fungicidal activity.
- Synthetic Challenges : The combination of sulfonyl, furan, and fluorinated groups may complicate synthesis, requiring optimization of reaction conditions (e.g., protecting groups for furan stability) .
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